molecular formula C16H16N2O4 B14364447 1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene CAS No. 91297-84-6

1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene

Cat. No.: B14364447
CAS No.: 91297-84-6
M. Wt: 300.31 g/mol
InChI Key: PSZORDUKGWNCRZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene is an organic compound characterized by its aromatic structure with multiple nitro and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene typically involves nitration and methylation reactions. One common method involves the nitration of a precursor compound, followed by methylation under controlled conditions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methylating agents such as methyl iodide or dimethyl sulfate for methylation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactors to enhance reaction efficiency and safety. The use of microreactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, such as amino derivatives from reduction and halogenated derivatives from substitution reactions .

Scientific Research Applications

1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

91297-84-6

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1,4-dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene

InChI

InChI=1S/C16H16N2O4/c1-10-4-5-13(9-16(10)18(21)22)8-14-6-12(3)15(17(19)20)7-11(14)2/h4-7,9H,8H2,1-3H3

InChI Key

PSZORDUKGWNCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=C(C=C(C(=C2)C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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